2-Chloro-3-hydroxybenzoic acid 2-Chloro-3-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 51786-10-8
VCID: VC3744681
InChI: InChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)O)Cl)C(=O)O
Molecular Formula: C7H5ClO3
Molecular Weight: 172.56 g/mol

2-Chloro-3-hydroxybenzoic acid

CAS No.: 51786-10-8

Cat. No.: VC3744681

Molecular Formula: C7H5ClO3

Molecular Weight: 172.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-hydroxybenzoic acid - 51786-10-8

Specification

CAS No. 51786-10-8
Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
IUPAC Name 2-chloro-3-hydroxybenzoic acid
Standard InChI InChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
Standard InChI Key HMEJVKGZESKXFC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)Cl)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)O)Cl)C(=O)O

Introduction

Physical and Chemical Properties

Basic Identification Data

2-Chloro-3-hydroxybenzoic acid is characterized by several key identifiers that define its chemical identity:

PropertyValue
IUPAC Name2-chloro-3-hydroxybenzoic acid
CAS Number51786-10-8
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
InChIInChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
InChI KeyHMEJVKGZESKXFC-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C(=C1)O)Cl)C(=O)O

These identifiers provide the standardized information necessary for unambiguous identification of the compound in chemical databases and literature.

Structural Characteristics

The molecular structure of 2-Chloro-3-hydroxybenzoic acid consists of a benzene ring substituted with three functional groups: a carboxylic acid group (-COOH), a chlorine atom at position 2, and a hydroxyl group (-OH) at position 3. This arrangement creates a compound with multiple reactive centers that can participate in various chemical transformations.

The presence of these functional groups influences the electronic distribution within the molecule, affecting its reactivity and interaction with other compounds. The hydroxyl and carboxyl groups can form hydrogen bonds and participate in acid-base reactions, while the chlorine atom introduces electron-withdrawing effects and can undergo nucleophilic substitution reactions.

Physical Properties

2-Chloro-3-hydroxybenzoic acid typically appears as a crystalline solid at room temperature. Its physical properties are influenced by the presence of the hydroxyl and carboxyl groups, which can form hydrogen bonds both intermolecularly and intramolecularly. These hydrogen-bonding capabilities affect properties such as melting point, solubility, and crystal packing behavior.

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of 2-Chloro-3-hydroxybenzoic acid can be achieved through several routes, with the most common method involving the chlorination of 3-hydroxybenzoic acid. This selective chlorination requires careful control of reaction conditions to ensure regioselectivity at the desired position.

The reaction typically employs chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The hydroxyl group at position 3 directs the incoming chlorine atom preferentially to the ortho position (position 2), although careful temperature and solvent control are necessary to minimize the formation of by-products.

Industrial Production Methods

At an industrial scale, the production of 2-Chloro-3-hydroxybenzoic acid involves optimized processes designed for high yield and purity. These large-scale chlorination processes typically utilize:

  • Continuous flow reactors to enhance mixing and heat transfer

  • Automated control systems to maintain precise reaction conditions

  • Efficient purification methods to isolate the desired product

Industrial synthesis focuses on cost-effectiveness, scalability, and environmental considerations, often employing catalysts and reaction conditions that minimize waste generation and energy consumption.

Purification Techniques

Purification of 2-Chloro-3-hydroxybenzoic acid typically involves recrystallization from appropriate solvents to remove impurities and obtain the product with high purity. The choice of recrystallization solvent depends on the solubility properties of the compound and the nature of the impurities present. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of solvents that provide optimal solubility and crystallization characteristics.

Chemical Reactivity

Oxidation Reactions

The hydroxyl group at position 3 can undergo various oxidation reactions under controlled conditions:

  • Oxidation to ketone derivatives: Treatment with sodium hypochlorite (NaClO) in aqueous medium yields 2-chloro-3-ketobenzoic acid. This reaction proceeds through radical intermediates and achieves yields of approximately 78% under optimized pH conditions (6.5-7.0).

  • Decarboxylative oxidation: Heating with potassium persulfate (K2S2O8) at 120°C produces 2-chloro-3-hydroxybenzaldehyde, accompanied by CO2 evolution. This reaction achieves yields of approximately 65%.

The parameters and outcomes of these oxidation reactions are summarized in the following table:

ReagentConditionsProductYield (%)
NaClOpH 7.0, 25°C, 2 h2-Chloro-3-ketobenzoic acid78
K2S2O8120°C, 4 h2-Chloro-3-hydroxybenzaldehyde65

Substitution Reactions

The chlorine atom at position 2 can participate in nucleophilic substitution reactions:

  • Hydroxylation: Hydrolysis with NaOH (10% w/v) at 80°C replaces the chlorine with a hydroxyl group, forming 2,3-dihydroxybenzoic acid. This reaction requires approximately 6 hours for completion and achieves 85% purity.

  • Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group at position 5, yielding 5-sulfo-2-chloro-3-hydroxybenzoic acid. This reaction is particularly important for synthesizing water-soluble derivatives.

Esterification and Functionalization

The carboxylic acid group of 2-Chloro-3-hydroxybenzoic acid readily undergoes esterification and other functionalization reactions:

  • Methyl ester formation: Reaction with methanol (CH3OH) in the presence of H2SO4 catalyst under reflux conditions produces methyl 2-chloro-3-hydroxybenzoate with a yield of 92%.

  • Amidation: Coupling with ethylamine using dicyclohexylcarbodiimide (DCC) yields 2-chloro-3-hydroxybenzamide, an important precursor for pharmaceutical intermediates, with a yield of 81%.

These esterification and amidation reactions are summarized in the following table:

Reaction TypeReagents/ConditionsProductYield (%)
EsterificationCH3OH, H2SO4, reflux, 4 hMethyl 2-chloro-3-hydroxybenzoate92
AmidationEthylamine, DCC, RT, 12 h2-Chloro-3-hydroxybenzamide81

Biochemical Reactions

2-Chloro-3-hydroxybenzoic acid and its derivatives can also participate in enzymatic reactions. For instance, CYP450-mediated demethylation has been observed in methoxy derivatives of this compound. In the presence of H2O2, the enzyme CYP199A4 can oxidize methoxy derivatives to dihydroxybenzoic acids with high efficiency (up to 97% at 30°C).

Research Applications

Pharmacological Applications

Recent research has explored the potential therapeutic applications of 2-Chloro-3-hydroxybenzoic acid, particularly in antiviral research. Studies have demonstrated promising activity against SARS-CoV-2, the virus responsible for COVID-19.

A derivative of this compound showed significant antiviral activity with an effective concentration (EC) of 1.00 μM and a cytotoxicity concentration (CC) of 4.73 μM in Vero-E6 cells. This favorable therapeutic index suggests potential for further development as an antiviral agent.

The antiviral efficacy of derivatives of this compound compared to standard antiviral agents is summarized in the following table:

Compound No.Inhibition (%)EC (μM)CC (μM)
21 (Derivative)951.004.73
NIC (Niclosamide)39--
Remdesivir<10--

This data indicates that derivatives of 2-Chloro-3-hydroxybenzoic acid may exhibit superior antiviral properties compared to established antiviral agents like niclosamide and remdesivir.

Environmental Applications

2-Chloro-3-hydroxybenzoic acid has also been studied in environmental microbiology, particularly in the context of bioremediation. Research indicates that certain microorganisms can utilize chlorinated aromatic compounds like this as electron acceptors in anaerobic degradation processes.

This property is significant for bioremediation strategies aimed at detoxifying environments contaminated with chlorinated organic pollutants. The microbial degradation pathways of this compound and related structures are summarized below:

CompoundDegradation PathwayMicroorganism Involved
2-Chloro-3-hydroxybenzoic acidAnaerobic degradation to phenolic compoundsDesulfitobacterium species
3-Chloro-4-hydroxybenzoateConversion to benzoate via chlorophenolMixed microbial cultures

These microbial degradation pathways offer eco-friendly approaches to address environmental contamination with chlorinated compounds.

Material Science Applications

In material science, derivatives of 2-Chloro-3-hydroxybenzoic acid have been explored for their potential as molecular salts and cocrystals. These materials can exhibit unique solid-state properties beneficial for developing new materials with specific functionalities.

The applications include the development of materials with:

  • Enhanced solubility profiles

  • Improved mechanical properties

  • Novel functional characteristics

These properties make derivatives of 2-Chloro-3-hydroxybenzoic acid valuable in materials engineering and pharmaceutical formulation development.

Biological Activity

Enzymatic Interactions

Studies have highlighted the role of specific enzymes in the metabolism of chlorinated benzoic acids like 2-Chloro-3-hydroxybenzoic acid. For instance, glycosyltransferases such as the Nicotiana tabacum UGT89A2 enzyme have been shown to catalyze the O-β-glucosylation of hydroxylated and chlorinated benzoic acid derivatives.

This enzymatic modification is crucial for enhancing the solubility and bioavailability of these compounds in biological systems. The enzymatic transformation typically involves the hydroxyl group at position 3, resulting in glycosylated derivatives with altered pharmacokinetic properties.

Antimicrobial Properties

Research indicates that chlorinated benzoic acids, including 2-Chloro-3-hydroxybenzoic acid, exhibit antimicrobial activity against various bacterial strains. This activity is attributed to the compound's ability to:

  • Disrupt bacterial cell membranes

  • Interfere with essential metabolic pathways

  • Inhibit key bacterial enzymes

The antimicrobial efficacy varies depending on the bacterial species and strain, with gram-positive bacteria often showing higher susceptibility than gram-negative bacteria.

Antiviral Activity

Perhaps the most significant biological activity of 2-Chloro-3-hydroxybenzoic acid derivatives is their antiviral potential, particularly against SARS-CoV-2. As previously noted, a derivative of this compound demonstrated 95% inhibition of viral replication with an effective concentration of 1.00 μM.

This antiviral activity likely results from the compound's ability to interfere with viral replication mechanisms, possibly by binding to specific viral proteins or disrupting host-virus interactions essential for viral propagation. The exact molecular mechanism of this antiviral activity warrants further investigation to fully understand its therapeutic potential.

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with 2-Chloro-3-hydroxybenzoic acid but differ in the position or nature of substituents:

  • 3-Hydroxybenzoic acid: Lacks the chlorine atom at position 2, resulting in different reactivity patterns and applications.

  • 2-Chlorobenzoic acid: Lacks the hydroxyl group at position 3, significantly affecting its chemical properties and biological activity.

  • Salicylic acid (2-Hydroxybenzoic acid): Features a hydroxyl group at position 2 instead of a chlorine atom, making it a widely used compound in pharmaceuticals and skincare products.

  • 3-Chloro-2-hydroxybenzoic acid: An isomer with the positions of the chlorine and hydroxyl groups reversed, leading to distinct chemical behavior .

Comparative Reactivity

The reactivity of 2-Chloro-3-hydroxybenzoic acid is distinctive due to the specific arrangement of its functional groups:

  • The chlorine atom at position 2 is adjacent to the carboxylic acid group, creating electronic effects that influence the acid strength and reactivity of the carboxyl group.

  • The hydroxyl group at position 3 provides a site for hydrogen bonding and can undergo various transformations, including oxidation and glycosylation.

  • The combination of these substituents creates a unique electronic distribution in the benzene ring, affecting the reactivity of each position for further substitution reactions.

This specific substitution pattern differentiates 2-Chloro-3-hydroxybenzoic acid from its isomers and analogues, enabling selective chemical transformations for various applications.

Current Research Trends

Antiviral Research

The most promising current research direction involves the development of 2-Chloro-3-hydroxybenzoic acid derivatives as potential antiviral agents. The demonstrated activity against SARS-CoV-2 has sparked interest in:

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Development of more potent derivatives with improved pharmacokinetic properties

  • Investigation of broader antiviral spectrum against other viral pathogens

This research area has gained particular significance in light of the global COVID-19 pandemic and the ongoing need for effective antiviral therapeutics.

Bioremediation Applications

Environmental applications of 2-Chloro-3-hydroxybenzoic acid in bioremediation continue to be explored:

  • Identification and characterization of microbial strains capable of efficiently degrading the compound

  • Development of engineered microbial communities for enhanced degradation of chlorinated pollutants

  • Field studies to assess the effectiveness of bioremediation strategies in contaminated environments

These efforts contribute to the development of sustainable approaches for environmental remediation of chlorinated organic compounds.

Advanced Material Development

In material science, research on 2-Chloro-3-hydroxybenzoic acid focuses on:

  • Design and synthesis of novel cocrystals and molecular salts with tailored properties

  • Investigation of crystal engineering principles to control solid-state behavior

  • Development of functional materials with applications in drug delivery, sensing, and other fields

This research direction leverages the unique structural features of the compound to create materials with enhanced performance characteristics.

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